5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c1-21-7-4-11-5-8-22(17(24)15(11)21)9-6-20-16(23)13-10-12(18)2-3-14(13)19/h2-5,7-8,10H,6,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGZTDJSNJAJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolo[2,3-c]Pyridine Core Synthesis
The 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine system forms through a sequence involving pyridine functionalization and annulation. A validated approach from patent CN105294688A demonstrates pyridinamine iodination followed by cyclization:
- Starting Material : 6-Chloropyridin-2-amine undergoes pivaloylation using pivaloyl chloride in DMF (1.3:1 molar ratio) to yield N-(6-chloropyridin-2-yl)pivalamide.
- Iodination : Electrophilic iodination at the 3-position using iodine monochloride generates 6-chloro-3-iodopyridin-2-amine.
- Cyclization : Hydrolysis under basic conditions followed by intramolecular Heck coupling forms the pyrrolo[2,3-b]pyridine core. Adaptation for [2,3-c] isomer likely requires modified directing groups.
For the target 1-methyl derivative, quaternization of the pyrrole nitrogen precedes oxidation. Methylation using methyl iodide in the presence of a base (e.g., K2CO3) at 60°C introduces the N-methyl group, while subsequent oxidation with mCPBA or RuO4 establishes the 7-oxo functionality.
Ethylamine Side Chain Installation
Benzamide Subunit Preparation
The 5-chloro-2-fluorobenzoic acid precursor derives from directed ortho-metalation of 2-fluorobenzoic acid followed by chlorination:
- Directed Lithiation : LDA-mediated deprotonation at -78°C in THF directs chlorination (Cl2 gas) to the 5-position, yielding 5-chloro-2-fluorobenzoic acid in 72% yield.
- Acid Chloride Formation : Treatment with thionyl chloride (reflux, 4 h) converts the carboxylic acid to its corresponding acid chloride, crucial for amide coupling.
Amide Bond Formation
The final step involves coupling the acid chloride with the ethylamine side chain:
- Reaction Conditions : Combine 5-chloro-2-fluorobenzoyl chloride (1.1 eq) and 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine (1.0 eq) in dichloromethane with triethylamine (2.0 eq) as base. Stir at room temperature for 20 h.
- Workup : Sequential washes with 1N HCl, saturated NaHCO3, and brine followed by silica gel chromatography (EtOAc/hexanes) provide the target compound in 65-78% yield.
Optimization Challenges and Comparative Analysis
Critical parameters influencing yield and purity include:
The patent route demonstrates scalability up to 100 g batches with consistent purity (>99% by HPLC), while small-scale syntheses prioritize rapid amide bond formation at the expense of slightly lower yields (65% vs. 78%).
Spectroscopic Characterization
Key analytical data validate successful synthesis:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at various functional groups, potentially affecting the pyrrolo-pyridine system or the benzoamide moiety.
Reduction: Reduction reactions can target the carbonyl group, leading to the corresponding alcohol.
Substitution: Halogen atoms in the compound are reactive sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles, with conditions ranging from acidic to basic.
Major Products Formed
The specific products formed will depend on the reaction conditions and reagents used. For instance, reduction of the carbonyl group would yield the corresponding alcohol derivative.
Scientific Research Applications
Structure and Composition
The molecular structure of 5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be described as follows:
- Molecular Formula : C17H17ClF N3O
- Molecular Weight : Approximately 331.79 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have been tested against Mycobacterium smegmatis and demonstrated zones of inhibition comparable to established antibiotics like isoniazid .
Anticancer Properties
Preliminary research suggests that the compound may possess anticancer activity. A study focusing on pyrrolidine derivatives found that modifications similar to those in this compound resulted in cytotoxic effects on cancer cell lines, indicating a potential pathway for further drug development .
Pharmacology
The compound's pharmacological profile is being investigated for its efficacy as an inhibitor of specific enzymes or receptors involved in disease pathways. Its structural similarity to known inhibitors suggests potential interactions with targets such as kinases and other signaling molecules.
Case Study: Kinase Inhibition
A related study explored the kinase inhibitory activity of similar compounds, revealing that structural modifications could enhance binding affinity and selectivity towards certain kinases, which are critical in cancer progression and treatment resistance .
Material Science
In addition to biological applications, the compound's unique chemical properties make it suitable for use in material science, particularly in the development of organic semiconductors or polymers.
Conductivity Studies
Research on related compounds has shown that modifications can lead to enhanced electrical conductivity and stability in polymer matrices, making them suitable for electronic applications .
Mechanism of Action
The mechanism by which 5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide exerts its effects involves interaction with molecular targets within biological systems. This might include binding to specific enzymes or receptors, inhibiting or activating pathways that are crucial for certain biological processes.
Comparison with Similar Compounds
In comparison with similar compounds, this compound exhibits unique features due to the presence of the chloro and fluoro substituents, along with the pyrrolo-pyridine ring system. Similar compounds might include:
5-chloro-2-fluorobenzamide: Lacks the pyrrolo-pyridine system, offering different reactivity and applications.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide: Without halogen substituents, this compound would have distinct physical and chemical properties.
Biological Activity
5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolopyridine moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties. The presence of chlorine and fluorine atoms may enhance its pharmacokinetic profiles.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. For example, similar compounds have shown effectiveness against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. The IC50 values for such inhibitors can be as low as 0.04 μmol .
- Apoptotic Induction : Some derivatives have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by mitochondrial dysfunction or caspase activation .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Case Study 1: Cancer Treatment
A recent study investigated the effects of similar pyrrolopyridine derivatives on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the potential for this class of compounds in oncology .
Case Study 2: Inflammatory Diseases
Another study explored the anti-inflammatory properties of related compounds in models of arthritis. The administration of these compounds led to decreased levels of inflammatory cytokines and improved clinical scores in animal models .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a substituted pyrrolopyridine scaffold. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI with DMF as a solvent at 0–25°C .
- Pyrrolopyridine activation : Protect the 7-oxo group during coupling to avoid side reactions.
- Optimization : Adjust reaction time (4–12 hours) and stoichiometry (1:1.2 ratio of benzamide to pyrrolopyridine) to improve yields. Monitor via TLC or HPLC .
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D conformation of the pyrrolopyridine core and benzamide substituents. Use single-crystal diffraction (e.g., Cu-Kα radiation) .
- NMR spectroscopy : Assign peaks using - and -NMR to confirm substituent positions (e.g., fluorine at C2, chlorine at C5) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHClFNO) with <5 ppm error .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- Kinase inhibition screening : Use a panel of kinases (e.g., MAPK, PI3K) at 1–10 µM concentrations to identify targets .
- Cellular cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin) .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using HPLC quantification .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance selectivity for a target enzyme?
- Methodological Answer :
- Scaffold modifications : Introduce substituents at the pyrrolopyridine N1 position (e.g., methyl vs. ethyl) to modulate steric hindrance .
- Electrophilic substitutions : Replace the 2-fluoro group with bulkier halogens (e.g., Cl, Br) to probe hydrophobic binding pockets.
- Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict binding affinities and validate with IC measurements .
Q. How should contradictory data in biological assays (e.g., high in vitro activity but low cellular efficacy) be analyzed?
- Methodological Answer :
- Membrane permeability : Measure logP (e.g., octanol-water partition coefficient) to assess passive diffusion. Use Caco-2 cell monolayers for active transport studies .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Off-target binding : Perform proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
Q. What strategies mitigate synthetic impurities that co-elute with the target compound during HPLC purification?
- Methodological Answer :
- Gradient optimization : Use a C18 column with a water/acetonitrile gradient (5% to 95% over 30 minutes) and 0.1% TFA as an ion-pairing agent .
- Preparative HPLC : Collect fractions at retention times ±0.5 minutes and re-analyze purity via LC-MS .
- Impurity identification : Compare MS/MS fragmentation patterns with synthetic byproducts (e.g., dehalogenated analogs) .
Q. How can the compound’s stability under forced degradation conditions (e.g., heat, light, oxidation) guide formulation development?
- Methodological Answer :
- Photostability : Expose to UV light (320–400 nm) for 48 hours and quantify degradation via HPLC. Use amber glass vials for storage .
- Thermal stability : Heat at 40°C/75% RH for 4 weeks. Monitor for hydrolysis (e.g., cleavage of the amide bond) .
- Oxidative stability : Treat with 3% HO for 24 hours. Identify oxidized metabolites (e.g., pyrrolopyridine N-oxide) via HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
